methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-12(16)11-6-7-15(14-11)8-9-4-2-3-5-10(9)13/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHCWJARTHICDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331397 | |
| Record name | methyl 1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781843 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956208-35-8 | |
| Record name | methyl 1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position of the pyrazole ring with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds within the pyrazole family often exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of specific cancer cells, such as MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with reported IC50 values indicating effective potency .
Anti-inflammatory Activity
The compound also shows promise in treating inflammatory diseases. Pyrazole derivatives are known for their anti-inflammatory properties, and this compound is no exception. Preliminary studies suggest it may interact with inflammatory pathways, potentially leading to reduced inflammation and pain relief .
Agricultural Applications
Fungicides Development
Due to its structural characteristics, this compound can serve as a precursor for developing fungicides. The pyrazole moiety has been linked to various biological activities, including antifungal properties, making it a candidate for agricultural chemical formulations aimed at protecting crops from fungal diseases .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that can be tailored to enhance yield and purity. Key methods include:
- Condensation Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds to form the pyrazole ring.
- Substitution Reactions : Introducing the chlorobenzyl group through electrophilic aromatic substitution techniques.
The molecular structure significantly influences its biological activity, with the presence of the chlorobenzyl group enhancing lipophilicity and interaction with biological targets .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Analogs of Methyl 1-(2-Chlorobenzyl)-1H-Pyrazole-3-Carboxylate
Key Observations:
Substituent Effects on Synthesis :
- The 2-fluorobenzyl analog (61% yield) demonstrates lower synthetic efficiency compared to bromophenyl- or dichlorophenyl-substituted analogs (85–92% yields), likely due to steric or electronic factors .
- Ethyl esters are more commonly reported than methyl esters, possibly due to easier handling during chromatography (e.g., ethyl acetate/hexanes systems) .
Spectral Characteristics :
- The C=O IR stretch (~1700–1720 cm⁻¹) is consistent across analogs, but hydroxyl groups (e.g., in compound 29) introduce additional O-H peaks at ~3400 cm⁻¹ .
- NMR shifts for benzyl protons (e.g., δ 5.1 ppm for CH2 in compound 21) vary with substituent electronegativity and ring position .
Physical Properties :
- Solid analogs often feature electron-withdrawing groups (e.g., bromo, dichloro), while oils like the 2-fluorobenzyl derivative may result from reduced crystallinity due to smaller halogens or flexible substituents .
Biological Activity
Methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Pyrazoles are five-membered heterocyclic compounds known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The introduction of various substituents on the pyrazole ring can significantly influence these biological activities, making them a focal point in medicinal chemistry.
2. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with methyl 3-oxopyrazole-1-carboxylate under controlled conditions. This method allows for the selective formation of the desired pyrazole derivative.
3.1 Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit substantial antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies demonstrated that this compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 32 | Ampicillin | 16 |
| S. aureus | 64 | Vancomycin | 32 |
3.2 Anti-inflammatory Effects
The anti-inflammatory potential of this compound was evaluated using carrageenan-induced paw edema models in rats. The compound exhibited significant edema reduction, suggesting its role as a COX inhibitor.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Methyl pyrazole | 75 |
| Indomethacin | 80 |
3.3 Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties against several cancer cell lines, including HeLa and A549 cells. The compound induced apoptosis and cell cycle arrest at the G2/M phase.
Q & A
Q. What are the common synthetic routes for methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Condensation : React 2-chlorobenzylamine with a β-keto ester (e.g., ethyl acetoacetate) to form a hydrazone intermediate.
Cyclization : Treat the intermediate with hydrazine hydrate under reflux (60–80°C) in ethanol to form the pyrazole ring .
Esterification : Use methanol and catalytic sulfuric acid to convert the intermediate to the methyl ester.
Optimization Tips :
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer: Key techniques include:
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer : The compound serves as:
- A scaffold for kinase inhibitors (e.g., targeting EGFR or JAK2) via functionalization at the pyrazole C4/C5 positions .
- A precursor for fluorescent probes by introducing electron-withdrawing groups (e.g., nitro or cyano) .
Experimental Design : - Test bioactivity via in vitro assays (IC₅₀ determination) against cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Methodological Answer : Contradictions often arise from:
- Solvent effects : Deuterated chloroform vs. DMSO-d₆ can shift proton signals (e.g., NH groups in DMSO-d₆) .
- Rotamers : Restricted rotation of the 2-chlorobenzyl group may split signals. Use variable-temperature NMR (VT-NMR) to confirm .
Case Study :
In a 2024 study, VT-NMR (25–80°C) resolved splitting in the benzyl CH₂ group caused by hindered rotation .
Q. What strategies mitigate low yields during esterification or cyclization steps?
Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 16 h) and improve yields by 15–20% .
- Catalytic additives : Use 5 mol% DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .
- Solvent optimization : Replace ethanol with acetonitrile for cyclization to reduce byproduct formation .
Q. How does the compound’s stability vary under different storage conditions, and how is degradation monitored?
Methodological Answer :
- Stability tests :
- Degradation products : Likely include hydrolyzed carboxylic acid (detectable via LC-MS) and chlorobenzyl derivatives .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate purity and crystallinity?
Methodological Answer :
- Recrystallization : Use ethyl acetate/hexane (1:3) to obtain high-purity crystals .
- DSC (Differential Scanning Calorimetry) : Compare melting endotherms; impurities broaden peaks .
- PXRD : Confirm crystalline vs. amorphous forms if literature values differ by >5°C .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
